2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol
Description
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a brominated derivative of the imidazo[1,2-b][1,2,4]triazine scaffold, characterized by a propan-2-ol substituent at the 7-position and a bromine atom at the 3-position of the fused heterocyclic ring. Its bromine substituent may enhance binding affinity or selectivity compared to non-halogenated analogs, as seen in related compounds .
Properties
CAS No. |
425379-12-0 |
|---|---|
Molecular Formula |
C8H9BrN4O |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol |
InChI |
InChI=1S/C8H9BrN4O/c1-8(2,14)5-3-10-7-12-6(9)4-11-13(5)7/h3-4,14H,1-2H3 |
InChI Key |
FWBJZBJXKWKDER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C2N1N=CC(=N2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the following steps:
Formation of the Imidazo[1,2-b][1,2,4]triazin-7-yl Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b][1,2,4]triazin-7-yl ring system.
Attachment of the Propan-2-ol Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-b][1,2,4]triazin-7-yl ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Pharmacological Differences
Substituent Effects on Selectivity :
- The bromine atom in the target compound may confer steric and electronic effects distinct from fluorine in TPA023B or trifluoromethyl in Nuvisertib. Bromine’s larger atomic radius could enhance hydrophobic interactions in binding pockets .
- Propan-2-ol Group : Common in TPA023B, TP003, and Nuvisertib, this moiety likely contributes to hydrogen bonding with receptor residues, as seen in GABAA-targeting compounds (e.g., TPA023B at 0.003–0.3 mg/kg efficacy in primate models) .
Target Engagement :
Research Findings and Implications
- GABAA Receptor Modulators: TPA023B’s α2/α3 selectivity reduces sedative side effects common with non-selective benzodiazepines, implying that brominated analogs could further refine subtype specificity .
- Antiviral Applications : ATV038’s pyrrolo-triazine core demonstrates activity against viral polymerases, though brominated imidazo-triazines remain unexplored in this context .
Biological Activity
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (CAS No. 425379-12-0) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C8H9BrN4O, with a molar mass of 257.09 g/mol. The compound features a brominated imidazo[1,2-b][1,2,4]triazine moiety which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrN4O |
| Molar Mass | 257.09 g/mol |
| CAS Number | 425379-12-0 |
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases and other enzymes involved in cellular signaling pathways.
Inhibition Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain kinases associated with cancer progression. For instance:
- Protein Tyrosine Kinase Inhibition : The compound has shown potential in inhibiting mutant forms of protein tyrosine kinases such as KIT and PDGFRA. These kinases are crucial in signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have investigated the pharmacological effects of compounds related to this compound:
-
Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various imidazo[1,2-b][1,2,4]triazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant anti-proliferative activity against breast and lung cancer cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds ranged from low micromolar to submicromolar levels.
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Bromine Substitution : The presence of bromine at the imidazo position enhances the lipophilicity and potentially increases binding affinity to target proteins.
- Hydroxyl Group : The hydroxyl group at the propanol chain may contribute to solubility and interaction with biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
